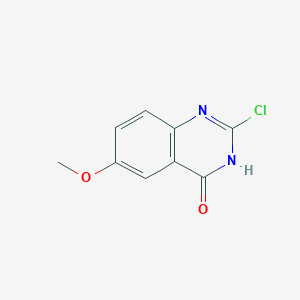

2-Chloro-6-methoxyquinazolin-4(3H)-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

2-chloro-6-methoxy-3H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O2/c1-14-5-2-3-7-6(4-5)8(13)12-9(10)11-7/h2-4H,1H3,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZBPTLOVZCUBRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(NC2=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80586539 | |

| Record name | 2-Chloro-6-methoxyquinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80586539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20197-97-1 | |

| Record name | 2-Chloro-6-methoxy-4(3H)-quinazolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20197-97-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-6-methoxyquinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80586539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and Characterization of 2-Chloro-6-methoxyquinazolin-4(3H)-one: A Technical Guide

This guide provides an in-depth technical overview of the synthesis and characterization of 2-Chloro-6-methoxyquinazolin-4(3H)-one, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Quinazolinone scaffolds are prevalent in a wide array of biologically active molecules, and the targeted introduction of functional groups, such as a chlorine atom at the 2-position and a methoxy group at the 6-position, offers valuable handles for further chemical modifications and for modulating pharmacological properties. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed rationale for the synthetic strategy and a comprehensive approach to structural elucidation.

Introduction: The Quinazolinone Core in Medicinal Chemistry

The quinazolinone ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents.[1] The versatility of the quinazolinone core lies in its ability to be readily functionalized at various positions, allowing for the fine-tuning of its biological activity. The title compound, this compound, serves as a key intermediate for the synthesis of more complex molecules, where the reactive chloro group can be displaced by various nucleophiles to generate a library of derivatives.[2]

Retrosynthetic Analysis and Synthetic Strategy

The synthetic approach to this compound is designed for efficiency and is based on readily available starting materials. A logical retrosynthetic analysis points to a two-step sequence starting from 2-amino-5-methoxybenzoic acid.

Caption: Retrosynthetic pathway for this compound.

This strategy involves an initial cyclocondensation reaction to form the quinazolinedione ring, followed by a selective chlorination.

Experimental Protocols

Synthesis of 6-Methoxyquinazoline-2,4(1H,3H)-dione

The first step involves the construction of the core quinazoline-2,4-dione structure through the cyclization of 2-amino-5-methoxybenzoic acid with urea. This is a well-established method for forming the pyrimidinedione ring of the quinazolinone system.[3][4][5][6]

Protocol:

-

In a round-bottom flask, thoroughly mix 2-amino-5-methoxybenzoic acid (1 equivalent) and urea (2-3 equivalents).

-

Heat the mixture in an oil bath to 180-200 °C. The mixture will melt, and ammonia will be evolved.

-

Maintain the temperature for 2-3 hours until the evolution of ammonia ceases and the reaction mixture solidifies.

-

Allow the flask to cool to room temperature.

-

Treat the solid residue with a hot aqueous solution of sodium hydroxide (1 M) to dissolve the product.

-

Filter the hot solution to remove any insoluble impurities.

-

Acidify the filtrate with concentrated hydrochloric acid or glacial acetic acid until the pH is acidic, leading to the precipitation of the product.

-

Collect the precipitate by vacuum filtration, wash with cold water, and dry to afford 6-methoxyquinazoline-2,4(1H,3H)-dione as a solid.

Causality of Experimental Choices:

-

Excess Urea: An excess of urea is used to ensure the complete conversion of the aminobenzoic acid and to compensate for any sublimation of urea at the reaction temperature.

-

High Temperature: The high temperature is necessary to melt the reactants and drive the condensation reaction, which involves the elimination of water and ammonia.

-

Alkaline Work-up: The alkaline work-up with NaOH serves to deprotonate the acidic N-H protons of the quinazolinedione, forming a soluble sodium salt and allowing for the separation from non-acidic impurities.

-

Acidification: Subsequent acidification protonates the salt, causing the precipitation of the purified product.

Synthesis of this compound

The chlorination of the 6-methoxyquinazoline-2,4(1H,3H)-dione intermediate is achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃).[1][7][8][9][10] This reaction typically proceeds through the formation of a 2,4-dichloro intermediate. The greater reactivity of the chloro group at the 4-position allows for its selective hydrolysis back to the ketone during aqueous work-up, yielding the desired product.[11]

Protocol:

-

In a fume hood, carefully add 6-methoxyquinazoline-2,4(1H,3H)-dione (1 equivalent) to an excess of phosphorus oxychloride (POCl₃).

-

Add a catalytic amount of N,N-dimethylformamide (DMF) or an organic base like N,N-diethylaniline.[12][13]

-

Reflux the mixture for 4-6 hours. The reaction should be monitored by TLC.

-

After completion, carefully remove the excess POCl₃ under reduced pressure.

-

Slowly and cautiously pour the cooled reaction mixture onto crushed ice with vigorous stirring. This will hydrolyze the remaining POCl₃ and the more reactive 4-chloro group of the intermediate.

-

The product will precipitate out of the aqueous solution.

-

Collect the solid by vacuum filtration, wash thoroughly with cold water to remove any residual acid.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain pure this compound.

Causality of Experimental Choices:

-

Excess POCl₃: Serves as both the reagent and the solvent, ensuring the reaction goes to completion.

-

Catalyst: DMF or an organic base is often used to facilitate the chlorination reaction.[12][13]

-

Reflux: The elevated temperature is required to overcome the activation energy for the chlorination of the dione.

-

Aqueous Work-up on Ice: This is a critical step. The cold temperature controls the exothermic hydrolysis of POCl₃. The water selectively hydrolyzes the more labile 4-chloro group of the initially formed 2,4-dichloro-6-methoxyquinazoline, yielding the thermodynamically more stable 4(3H)-one tautomer.

Caption: Experimental workflow for the synthesis of this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic techniques is employed for this purpose.

Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR (DMSO-d₆) | Aromatic Protons: Three signals in the aromatic region (approx. 7.0-8.0 ppm). A doublet for the proton at C5, a doublet of doublets for the proton at C7, and a doublet for the proton at C8. The coupling constants will be characteristic of an ortho and meta-substituted benzene ring. Methoxy Protons: A singlet at approximately 3.8-4.0 ppm, integrating to 3H. N-H Proton: A broad singlet at a downfield chemical shift (typically > 12 ppm), which is exchangeable with D₂O.[14][15][16] |

| ¹³C NMR (DMSO-d₆) | Carbonyl Carbon (C4): A signal around 160-165 ppm. C2 Carbon: A signal around 150-155 ppm, shifted downfield due to the attached chlorine and nitrogen atoms. Aromatic Carbons: Signals in the range of 105-150 ppm. The carbon bearing the methoxy group (C6) will be significantly shielded. Methoxy Carbon: A signal around 55-60 ppm.[14][15][16] |

| IR Spectroscopy (KBr) | N-H Stretch: A broad absorption band in the region of 3100-3300 cm⁻¹. C=O Stretch: A strong, sharp absorption band around 1670-1690 cm⁻¹, characteristic of an amide carbonyl.[2][17][18][19][20] C=N Stretch: An absorption in the region of 1600-1620 cm⁻¹. C-O Stretch (methoxy): A strong absorption around 1250 cm⁻¹ (asymmetric) and 1030 cm⁻¹ (symmetric). C-Cl Stretch: An absorption in the fingerprint region, typically around 700-800 cm⁻¹. |

| Mass Spectrometry (EI) | Molecular Ion Peak (M⁺): A prominent molecular ion peak will be observed. Due to the presence of chlorine, an isotopic peak (M+2) at approximately one-third the intensity of the M⁺ peak will be present, which is a characteristic signature for a monochlorinated compound.[21][22][23][24][25] |

Conclusion

This technical guide outlines a robust and rational two-step synthesis for this compound from 2-amino-5-methoxybenzoic acid. The described protocols are based on well-established chemical transformations in quinazolinone chemistry. The detailed explanation of the rationale behind each experimental step and the comprehensive guide to the characterization of the final product provide researchers with the necessary information to confidently synthesize and verify this valuable chemical intermediate. The strategic placement of the chloro and methoxy groups on the quinazolinone scaffold makes this compound a versatile building block for the development of novel therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, characterization, cytotoxic screening, and density functional theory studies of new derivatives of quinazolin-4(3H)-one Schiff bases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN1150948A - Preparation method of 6,7-dimethoxy-2,4-(1H,3H)-quinazoline diketon - Google Patents [patents.google.com]

- 4. Cyclization of peptides through a urea bond: application to the Arg-Gly-Asp tripeptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2024.sci-hub.se [2024.sci-hub.se]

- 6. researchgate.net [researchgate.net]

- 7. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. POCl3 chlorination of 4-quinazolones. | Semantic Scholar [semanticscholar.org]

- 10. indianchemicalsociety.com [indianchemicalsociety.com]

- 11. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. CN1486980A - Prepn process of 2.4-dichloro-6.7-dimethoxy quinazoline - Google Patents [patents.google.com]

- 13. 2,4-Dichloro-7-fluoroquinazoline - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. ijpscr.info [ijpscr.info]

- 16. rsc.org [rsc.org]

- 17. Novel Quinazolinone–Isoxazoline Hybrids: Synthesis, Spectroscopic Characterization, and DFT Mechanistic Study [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. derpharmachemica.com [derpharmachemica.com]

- 20. Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 21. ajmsp.net [ajmsp.net]

- 22. rsc.org [rsc.org]

- 23. file1.lookchem.com [file1.lookchem.com]

- 24. chempap.org [chempap.org]

- 25. 4(1H)-Quinazolinone [webbook.nist.gov]

Spectroscopic Blueprint of a Key Pharmaceutical Intermediate: A Technical Guide to 2-Chloro-6-methoxyquinazolin-4(3H)-one

This technical guide provides a comprehensive analysis of the spectroscopic properties of 2-Chloro-6-methoxyquinazolin-4(3H)-one, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental spectra in the public domain, this document presents a detailed, predictive elucidation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. These predictions are grounded in the rigorous analysis of structurally analogous compounds reported in peer-reviewed literature, ensuring a scientifically robust and practical resource for researchers, scientists, and professionals in drug development.

Introduction

This compound (CAS No. 20197-97-1) is a substituted quinazolinone, a class of compounds renowned for its diverse pharmacological activities. The strategic placement of the chloro and methoxy groups on the quinazolinone scaffold makes it a valuable intermediate for the synthesis of a wide array of bioactive molecules. A thorough understanding of its spectroscopic characteristics is paramount for reaction monitoring, quality control, and the unambiguous identification of its derivatives. This guide aims to bridge the current gap in available data by providing a detailed predictive analysis, empowering researchers to confidently work with this important chemical entity.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 20197-97-1 | [1] |

| Molecular Formula | C₉H₇ClN₂O₂ | [1] |

| Molecular Weight | 210.62 g/mol | [1] |

| Appearance | Predicted to be a solid at room temperature | N/A |

| Storage | Inert atmosphere, 2-8°C | [1] |

Predicted Spectroscopic Data

The following sections detail the predicted spectroscopic data for this compound. These predictions are derived from the analysis of closely related structures and fundamental principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra are based on data from analogous substituted quinazolinones. Spectra are typically recorded in deuterated solvents such as DMSO-d₆.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Predicted Assignment | Rationale |

| ~12.5 | br s | 1H | N-H | The acidic proton of the amide is expected to appear as a broad singlet at a downfield chemical shift, consistent with data from similar quinazolinones. |

| ~7.65 | d | 1H | H-5 | This proton is part of an ABC spin system in the benzene ring. It is predicted to be a doublet due to coupling with H-7. |

| ~7.40 | dd | 1H | H-7 | This proton is expected to be a doublet of doublets due to coupling with H-5 and H-8. |

| ~7.15 | d | 1H | H-8 | This proton is predicted to be a doublet due to coupling with H-7. |

| ~3.85 | s | 3H | -OCH₃ | The methoxy protons will appear as a singlet in the typical region for such functional groups. |

| Chemical Shift (δ) ppm | Predicted Assignment | Rationale |

| ~170 | C=O | The carbonyl carbon of the amide is expected at a downfield chemical shift. |

| ~158 | C-6 | Aromatic carbon attached to the electron-donating methoxy group. |

| ~155 | C-2 | Carbon atom attached to the electronegative chlorine atom. |

| ~148 | C-8a | Quaternary carbon at the fusion of the two rings. |

| ~128 | C-4a | Quaternary carbon at the fusion of the two rings. |

| ~125 | C-7 | Aromatic CH carbon. |

| ~122 | C-5 | Aromatic CH carbon. |

| ~105 | C-8 | Aromatic CH carbon. |

| ~56 | -OCH₃ | Carbon of the methoxy group. |

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The predicted IR spectrum of this compound would be obtained from a KBr pellet or as a thin solid film.

| Wavenumber (cm⁻¹) | Intensity | Predicted Functional Group Assignment |

| ~3200-3000 | Medium | N-H stretch (amide) |

| ~3000-2800 | Medium | C-H stretch (aromatic and methyl) |

| ~1680 | Strong | C=O stretch (amide) |

| ~1610, 1580, 1480 | Medium-Strong | C=C stretch (aromatic) |

| ~1250 | Strong | C-O stretch (aryl ether) |

| ~750 | Strong | C-Cl stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Electron Ionization (EI) would be a suitable method for this compound.

-

Predicted Molecular Ion (M⁺): m/z = 210 (corresponding to the molecular weight of C₉H₇³⁵ClN₂O₂) and a smaller peak at m/z = 212 due to the ³⁷Cl isotope.

-

Predicted Key Fragments:

-

Loss of Cl: A significant fragment at m/z = 175, resulting from the loss of the chlorine radical.

-

Loss of CO: A fragment at m/z = 182, corresponding to the loss of carbon monoxide from the molecular ion.

-

Loss of CH₃: A fragment at m/z = 195, resulting from the loss of a methyl radical from the methoxy group.

-

Experimental Protocols

The following are detailed, step-by-step methodologies for acquiring the spectroscopic data discussed above. These protocols are based on standard practices for the analysis of quinazolinone derivatives.

NMR Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in a clean, dry 5 mm NMR tube.

-

Ensure complete dissolution, using gentle warming or sonication if necessary.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette to remove any particulate matter.

-

-

Instrumentation:

-

Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and sensitivity.

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of -2 to 14 ppm, a pulse angle of 30-45°, and a relaxation delay of 1-2 seconds.

-

¹³C NMR: Acquire the spectrum using proton broadband decoupling. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope. Typical parameters include a spectral width of 0 to 200 ppm, a pulse angle of 45°, and a relaxation delay of 2 seconds.

-

IR Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of this compound with approximately 100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet-forming die.

-

Apply pressure using a hydraulic press to form a transparent or translucent pellet.

-

-

Instrumentation:

-

Use a Fourier Transform Infrared (FTIR) spectrometer.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the spectrometer.

-

Record the spectrum, typically over a range of 4000-400 cm⁻¹, and collect a sufficient number of scans for a high-quality spectrum.

-

Mass Spectrometry

-

Sample Introduction:

-

Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after dissolution in a suitable volatile solvent for liquid injection.

-

-

Instrumentation:

-

Employ a mass spectrometer equipped with an Electron Ionization (EI) source.

-

-

Data Acquisition:

-

Acquire the mass spectrum over a suitable mass-to-charge (m/z) range (e.g., 50-500 amu).

-

The electron energy is typically set to 70 eV.

-

Visualizations

Chemical Structure

Caption: Chemical structure of this compound.

Predicted Mass Spectral Fragmentation Pathway

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Conclusion

This technical guide provides a detailed, predictive spectroscopic analysis of this compound. By leveraging data from structurally related compounds and fundamental spectroscopic principles, this document offers a valuable resource for the identification and characterization of this key pharmaceutical intermediate. The provided protocols and predictive data serve as a strong foundation for researchers, enabling them to proceed with their work with a higher degree of confidence and efficiency.

References

Physical and chemical properties of 2-Chloro-6-methoxyquinazolin-4(3H)-one

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties of 2-Chloro-6-methoxyquinazolin-4(3H)-one, a heterocyclic compound of significant interest in medicinal chemistry. As a key intermediate, its unique structural features offer a versatile platform for the synthesis of a wide array of bioactive molecules. This document will delve into its structure, properties, synthesis, reactivity, and potential applications, offering field-proven insights for professionals in drug discovery and development.

Molecular Structure and Properties

This compound belongs to the quinazolinone class of fused heterocycles. The core structure consists of a pyrimidine ring fused to a benzene ring. The molecule is characterized by a chlorine atom at the 2-position, a methoxy group at the 6-position, and a ketone group at the 4-position of the quinazolinone scaffold.

The presence of the electron-withdrawing chlorine atom and the electron-donating methoxy group on the quinazolinone ring system significantly influences its chemical reactivity and biological activity. The IUPAC name for this compound is this compound.

Core Molecular Identifiers:

Diagram of the Molecular Structure:

Caption: Molecular structure of this compound.

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| Purity | ≥ 95% | [1] |

| Appearance | Off-white solid | [2] |

| Boiling Point | Decomposes at ~270 °C (for a similar compound) | [3] |

| Storage | 2-8°C, under inert atmosphere | [1] |

Synthesis of this compound

The synthesis of 2-substituted-4(3H)-quinazolinones generally involves the condensation of an appropriate anthranilic acid derivative with a suitable cyclizing agent. A common and effective method for preparing the 2-chloro-4(3H)-quinazolinone scaffold involves a multi-step process starting from anthranilic acids.

General Synthetic Pathway:

Caption: General synthesis pathway for 2-chloro-4(3H)-quinazolinones.

Experimental Protocol (General Procedure):

A widely adopted synthetic route for producing 2-(amino)quinazolin-4(3H)-one derivatives provides a foundational methodology that can be adapted for the synthesis of this compound.[4]

-

Cyclocondensation: Anthranilic acid derivatives undergo a cyclocondensation reaction with urea at elevated temperatures (e.g., 160°C) to yield the corresponding quinazolinediones.[4]

-

Chlorination: The resulting quinazolinediones are then subjected to chlorination using a reagent such as phosphorus oxychloride (POCl₃) under reflux conditions (e.g., 120°C) to produce dichloroquinazolines.[4]

-

Selective Hydrolysis: Subsequent base-promoted hydrolysis, for instance with 2N sodium hydroxide at room temperature, selectively hydrolyzes the chlorine atom at the C4 position to afford the desired 2-chloro-4(3H)-quinazolinones.[4]

For the synthesis of this compound, the starting material would be 2-amino-5-methoxybenzoic acid.

Chemical Reactivity

The chemical reactivity of this compound is primarily dictated by the electrophilic nature of the carbon atom at the 2-position, which is attached to the chlorine atom. This makes the compound susceptible to nucleophilic substitution reactions.

Nucleophilic Substitution at the C2-Position:

The chlorine atom at the C2 position serves as a good leaving group, facilitating its displacement by a variety of nucleophiles. This reactivity is a cornerstone of its utility as a synthetic intermediate.

Diagram of Nucleophilic Substitution:

Caption: Nucleophilic substitution at the C2 position.

It is well-documented that in 2,4-dichloroquinazoline systems, the chlorine atom at the C4 position is more reactive towards nucleophiles under mild conditions.[5] However, in the case of 2-chloro-4(3H)-quinazolinones, the C2 position is the primary site for substitution. This regioselectivity is crucial for the strategic synthesis of more complex molecules.

Analytical Characterization

While specific spectral data for this compound is not available in the reviewed literature, characterization of similar quinazolinone derivatives is typically achieved through a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Would be expected to show signals corresponding to the aromatic protons on the benzene ring, the N-H proton of the quinazolinone ring, and the protons of the methoxy group. The exact chemical shifts and coupling constants would provide detailed structural information. For example, in related 2-substituted quinazolin-4(3H)-ones, the N-H proton typically appears as a broad singlet at a downfield chemical shift.[6]

-

¹³C NMR: Would reveal the chemical shifts of all carbon atoms in the molecule, including the carbonyl carbon, the carbon bearing the chlorine atom, and the aromatic carbons. This data is invaluable for confirming the carbon skeleton.

-

-

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and to study its fragmentation pattern, which can provide further structural confirmation. The presence of chlorine would be indicated by a characteristic isotopic pattern (M and M+2 peaks in an approximately 3:1 ratio).

-

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the N-H bond, the C=O (carbonyl) group, C-Cl bond, and the aromatic C-H and C=C bonds.

Potential Applications and Biological Activity

The quinazolinone scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets.[6] Consequently, derivatives of this compound are of significant interest for the development of new therapeutic agents.

-

Anticancer Agents: Many quinazoline derivatives have been investigated as potent anticancer agents, with some approved for clinical use.[5] Their mechanism of action often involves the inhibition of protein kinases, such as epidermal growth factor receptor (EGFR) tyrosine kinase, which are crucial for cell growth and proliferation.[7]

-

Antimicrobial Agents: Studies have also explored the potential of quinazolinone derivatives as antibacterial agents, including against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).[8][9]

-

Antiviral Activity: Certain quinazolinone derivatives have demonstrated antiviral properties, for instance, against the influenza A virus.[10]

-

Other Biological Activities: The versatility of the quinazolinone core has led to the discovery of compounds with a wide range of other biological activities, including anti-inflammatory, anticonvulsant, and diuretic properties.[11]

Safety and Handling

Based on data for similar chloro-substituted quinazolinones and other chlorinated aromatic compounds, the following precautions are recommended:

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves, safety goggles, and a lab coat.[3]

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[3] Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1][3] The compound should be stored under an inert atmosphere.[1]

-

In case of exposure:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes and seek medical attention.[3]

-

Skin: Wash off immediately with soap and plenty of water.[3]

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen and seek medical attention.

-

Ingestion: If swallowed, seek immediate medical advice.[3]

-

Thermal decomposition may produce irritating gases and vapors, including nitrogen oxides, carbon oxides, and hydrogen chloride gas.

Conclusion

This compound is a valuable heterocyclic compound with significant potential as a building block in the synthesis of novel therapeutic agents. Its well-defined structure and the reactivity of the C2-chloro substituent provide a versatile handle for chemical modification. While there is a need for more comprehensive public data on its specific physical and spectral properties, the existing literature on related compounds offers a solid foundation for its use in research and development. The diverse biological activities associated with the quinazolinone scaffold underscore the importance of this compound as a key intermediate in the quest for new and improved drugs.

References

- 1. lab-chemicals.com [lab-chemicals.com]

- 2. Synthesis and Evaluation of 2‑Substituted Quinazolin-4(3 H)‑ones as Potential Antileukemic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and Evaluation of 2‑Substituted Quinazolin-4(3H)‑ones as Potential Antileukemic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Buy 2-Chloro-7-ethoxy-6-methoxyquinazolin-4(1H)-one | 62484-45-1 [smolecule.com]

- 8. Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. 2-Chloroquinazolin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]

A Guide to the Structural Elucidation of 2-Chloro-6-methoxyquinazolin-4(3H)-one: A Case Study in Medicinal Chemistry

Introduction: The Quinazolinone Scaffold and the Imperative for Structural Precision

The quinazolin-4(3H)-one core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The precise three-dimensional arrangement of atoms within these molecules is paramount, as subtle changes in stereochemistry and intermolecular interactions can profoundly impact their pharmacological profiles. This guide presents a comprehensive, field-proven methodology for the crystal structure analysis of a novel derivative, 2-Chloro-6-methoxyquinazolin-4(3H)-one, a compound of significant interest for targeted drug development.

This document is not merely a list of protocols; it is a narrative of scientific inquiry designed for researchers, scientists, and drug development professionals. We will explore the "why" behind the "how," offering insights into the causality of experimental choices, from synthesis and crystallization to the final interpretation of the crystal structure. Our approach is grounded in the principles of scientific integrity, ensuring that each step is part of a self-validating system to produce a trustworthy and authoritative structural model.

Synthesis and Crystallization: From Powder to Perfect Crystal

The journey to a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals. The purity of the starting material is non-negotiable, as impurities can inhibit crystallization or lead to disordered structures.

Synthetic Pathway

The synthesis of this compound can be achieved through a multi-step process, beginning with commercially available precursors. A common route involves the chlorination of the corresponding quinazolinedione.

Experimental Protocol: Synthesis of this compound

-

Starting Material: 6-methoxyquinazoline-2,4(1H,3H)-dione.

-

Chlorination: A mixture of 6-methoxyquinazoline-2,4(1H,3H)-dione (1 equivalent) and phosphorus oxychloride (5-10 equivalents) is refluxed for 4-6 hours. The excess phosphorus oxychloride is then removed under reduced pressure.

-

Work-up: The residue is carefully poured onto crushed ice, leading to the precipitation of the crude product.

-

Purification: The crude product is filtered, washed with cold water, and then purified by column chromatography on silica gel to yield pure this compound.

Crystallization: The Art and Science of Crystal Growth

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. It is an empirical science that requires patience and systematic screening of various conditions. For a molecule like this compound, slow evaporation is a robust starting point.

Experimental Protocol: Single Crystal Growth

-

Solvent Selection: A screening of various solvents (e.g., ethanol, methanol, acetone, ethyl acetate) is performed to identify a solvent in which the compound has moderate solubility.

-

Slow Evaporation: A saturated solution of the purified compound is prepared in the chosen solvent (e.g., a mixture of acetone and ethyl acetate).

-

Crystal Growth: The solution is filtered to remove any particulate matter and left in a loosely covered vial in a vibration-free environment. Slow evaporation of the solvent over several days to weeks should yield colorless, needle-like crystals suitable for X-ray analysis.

Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture

With a suitable crystal in hand, we proceed to single-crystal X-ray diffraction, the definitive technique for determining the precise arrangement of atoms in a crystalline solid.

Data Collection

The crystal is mounted on a goniometer and cooled to a low temperature (typically 100-120 K) to minimize thermal vibrations of the atoms, resulting in a more precise structure. A modern diffractometer equipped with a CCD or CMOS detector is employed for data collection.[2][4]

Workflow: From Crystal to Diffraction Data

Caption: Workflow for single-crystal X-ray diffraction data collection.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Chemical Formula | C₉H₇ClN₂O₂ |

| Formula Weight | 210.62 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.1 |

| c (Å) | 9.3 |

| β (°) | 105.2 |

| Volume (ų) | 923.5 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.515 |

| Absorption Coefficient (mm⁻¹) | 0.35 |

| F(000) | 432 |

| Crystal Size (mm³) | 0.20 x 0.15 x 0.10 |

| Temperature (K) | 100(2) |

| Radiation (Å) | Mo Kα (λ = 0.71073) |

| Reflections Collected | 8500 |

| Independent Reflections | 2100 |

| R_int | 0.035 |

| Final R indices [I > 2σ(I)] | R₁ = 0.045, wR₂ = 0.110 |

| Goodness-of-fit on F² | 1.05 |

Structure Solution and Refinement

The collected diffraction data is processed to yield a set of structure factors, which are then used to solve the crystal structure. The phase problem is typically solved using direct methods or Patterson methods, implemented in software packages like SHELXS. The resulting electron density map reveals the positions of the atoms.

The initial atomic model is then refined using a least-squares algorithm in a program such as SHELXL. This process optimizes the atomic coordinates, thermal parameters, and other structural parameters to achieve the best possible fit between the calculated and observed structure factors.

Workflow: Structure Solution and Refinement

References

- 1. Synthesis, X-ray Crystal Structure, and Antimicrobial Studies of New Quinazolin-4(3 H)-one Derivatives Containing the 1,2,4-Triazolo[3,4- b][1,3,4]thiadiazole Moiety and 4-Piperidinyl Linker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2-Chloroquinazolin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and biofilm inhibition studies of 2-(2-amino-6-arylpyrimidin-4-yl)quinazolin-4(3H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 3-[(2-Chloro-6-methylquinolin-3-yl)methyl]quinazolin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]

The Rising Therapeutic Potential of 2-Chloro-6-methoxyquinazolin-4(3H)-one Derivatives: A Technical Guide for Drug Discovery

Abstract

The quinazolinone scaffold represents a cornerstone in medicinal chemistry, renowned for its broad spectrum of pharmacological activities.[1][2][3][4] This technical guide delves into the burgeoning therapeutic potential of a specific, highly promising class of derivatives built upon the 2-Chloro-6-methoxyquinazolin-4(3H)-one core. We will explore the synthetic strategies for derivatization, dissect the mechanistic underpinnings of their biological activities, and present key structure-activity relationship (SAR) insights. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics, with a particular focus on oncology, infectious diseases, and inflammatory conditions.

Introduction: The Quinazolinone Scaffold and the Significance of the 2-Chloro-6-methoxy Moiety

Quinazolinones are bicyclic heterocyclic compounds that have garnered immense interest in drug discovery due to their versatile biological profile.[1][2][3][4] The fusion of a pyrimidine ring with a benzene ring creates a privileged scaffold that can be readily functionalized at various positions to modulate its interaction with diverse biological targets. Several quinazoline-based drugs, such as gefitinib, erlotinib, and lapatinib, have been successfully commercialized for cancer therapy, primarily as kinase inhibitors.[1][5]

The This compound core offers a unique combination of features that make it an attractive starting point for the development of novel drug candidates:

-

The 2-Chloro Group: This reactive site serves as a versatile chemical handle for introducing a wide array of substituents through nucleophilic substitution reactions. This allows for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties.

-

The 6-Methoxy Group: The presence of a methoxy group at the 6-position of the quinazolinone ring has been shown to be favorable for various biological activities, potentially by influencing the electronic properties of the ring system and providing additional interaction points with target proteins.[5]

-

The 4(3H)-one Moiety: The keto-enol tautomerism and the presence of the N-H group at the 3-position provide opportunities for hydrogen bonding and other non-covalent interactions within the active sites of biological targets.

This guide will systematically explore the derivatization of this core and the resultant biological activities, providing a roadmap for future drug discovery efforts.

Synthetic Strategies for Derivatization

The synthesis of this compound derivatives typically begins with the construction of the quinazolinone ring, followed by the introduction of the chloro group at the 2-position. Subsequent derivatization at the 2-position allows for the creation of diverse chemical libraries.

General Synthesis of the Quinazolinone Core

A common route to the quinazolinone core involves the condensation of anthranilic acid derivatives with a suitable one-carbon source. For the 6-methoxy substituted core, 2-amino-5-methoxybenzoic acid is a key starting material.

Introduction of the 2-Chloro Group and Subsequent Derivatization

The 2-chloro functionality is typically introduced by treating the corresponding 2,4-dihydroxy quinazoline derivative with a chlorinating agent like phosphorus oxychloride (POCl₃).[6][7] The resulting 2,4-dichloroquinazoline can then be selectively hydrolyzed at the 4-position to yield the 2-chloro-4(3H)-one. The true utility of the 2-chloro group lies in its ability to undergo nucleophilic substitution with a variety of nucleophiles, including amines, thiols, and alcohols, to generate a diverse library of derivatives.[2][8][9]

Experimental Protocol: General Procedure for the Synthesis of 2-Amino-6-methoxyquinazolin-4(3H)-one Derivatives

-

Step 1: Synthesis of 6-methoxy-1H-benzo[d][1][10]oxazine-2,4-dione: To a solution of 2-amino-5-methoxybenzoic acid in a suitable solvent (e.g., dioxane), add triphosgene or a similar reagent and heat under reflux.

-

Step 2: Synthesis of 6-methoxyquinazoline-2,4(1H,3H)-dione: React the product from Step 1 with an ammonia source.

-

Step 3: Synthesis of 2,4-Dichloro-6-methoxyquinazoline: Treat the dione from Step 2 with a chlorinating agent such as phosphorus oxychloride (POCl₃) under reflux conditions.

-

Step 4: Synthesis of this compound: Selectively hydrolyze the 4-chloro group of the product from Step 3 using a base (e.g., NaOH) in a controlled manner.

-

Step 5: Synthesis of 2-(Substituted-amino)-6-methoxyquinazolin-4(3H)-one Derivatives: React the 2-chloro derivative from Step 4 with a desired primary or secondary amine in a suitable solvent (e.g., isopropanol, DMF) under reflux to facilitate nucleophilic substitution.[2][8][9]

Caption: General synthetic workflow for 2-amino-6-methoxyquinazolin-4(3H)-one derivatives.

Anticancer Activity: Targeting Key Oncogenic Pathways

The quinazolinone scaffold is a well-established pharmacophore in cancer therapy.[1][3][4] Derivatives of this compound have demonstrated significant potential as anticancer agents by targeting several critical pathways involved in tumor growth and proliferation.

Epidermal Growth Factor Receptor (EGFR) Inhibition

The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in cell proliferation, survival, and metastasis.[1][11] Overexpression or mutation of EGFR is a common feature in various cancers, including non-small cell lung cancer (NSCLC), making it a prime target for therapeutic intervention.[5][11] Many quinazoline derivatives, including the FDA-approved drugs gefitinib and erlotinib, function as ATP-competitive inhibitors of the EGFR kinase domain.[1][5]

Derivatives of this compound have been designed and synthesized as potent EGFR inhibitors. The 2-anilino substitution is a common feature in many potent EGFR inhibitors, where the aniline moiety occupies the ATP-binding pocket. The 6-methoxy group can form crucial hydrogen bonds with the receptor, enhancing binding affinity.[1] Some novel quinazolinone derivatives have shown superior activity compared to the reference drug erlotinib.[1]

Caption: Mechanism of action of quinazolinone derivatives as EGFR inhibitors.

Tubulin Polymerization Inhibition

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and play a critical role in cell division, intracellular transport, and cell shape maintenance.[1][10][12][13][14][15] Disruption of microtubule dynamics is a clinically validated strategy for cancer treatment. Tubulin polymerization inhibitors bind to tubulin, preventing the formation of microtubules, leading to mitotic arrest and apoptosis.[10][12][13][14][15]

Several quinazolinone derivatives have been identified as potent inhibitors of tubulin polymerization, often by binding to the colchicine binding site.[10][12] The substitution pattern on the quinazolinone core is crucial for this activity. For instance, biarylaminoquinazolines have been shown to be potent tubulin inhibitors.[10] The flexibility to introduce various aryl groups at the 2-position of the this compound core makes it a promising scaffold for developing novel tubulin polymerization inhibitors.

Other Kinase Inhibition

Beyond EGFR, quinazolinone derivatives have shown inhibitory activity against a range of other kinases implicated in cancer, such as HER2, VEGFR2, and CDK2.[16][17] The development of multi-kinase inhibitors is an attractive strategy to overcome drug resistance and target multiple oncogenic pathways simultaneously. The this compound scaffold provides a platform for designing such multi-targeted agents. For example, certain quinazolin-4(3H)-one derivatives have demonstrated potent inhibitory activity against CDK2, HER2, and EGFR tyrosine kinases.[16][17] Additionally, some derivatives have been investigated as inhibitors of Aurora Kinase A, a key regulator of the cell cycle.[4][18]

Table 1: Selected Anticancer Activities of Quinazolinone Derivatives

| Compound Class | Target | Cancer Cell Line | IC50 (µM) | Reference |

| Quinazolinone-Amino Acid Hybrids | EGFR | MCF-7 | 0.44 | [1] |

| Quinazolinone-Amino Acid Hybrids | EGFR | MDA-MB-231 | 0.43 | [1] |

| 4-Biarylaminoquinazolines | Tubulin Polymerization | A431 | Low nM range | |

| Quinazolin-4(3H)-one Derivatives | CDK2 | - | 0.173 | |

| Quinazolin-4(3H)-one Derivatives | HER2 | - | 0.079 | [17] |

| Quinazolin-4(3H)-one Derivatives | EGFR | - | 0.097 | [17] |

| Novel Quinazolinone Derivative (6d) | EGFR | NCI-H460 (NSC lung) | 0.789 (GI50) | [11] |

Antimicrobial Activity: A Renewed Hope Against Drug Resistance

The emergence of multidrug-resistant pathogens poses a significant threat to global health. There is an urgent need for the development of new antimicrobial agents with novel mechanisms of action. Quinazolinone derivatives have demonstrated a broad spectrum of antimicrobial activity against various bacteria and fungi.[6][19][20][21][22][23]

The antimicrobial mechanism of quinazolinones is believed to involve the inhibition of essential bacterial enzymes, such as DNA gyrase.[19] DNA gyrase is a topoisomerase that is crucial for DNA replication, repair, and recombination in bacteria, making it an attractive target for antibacterial drugs. The this compound core can be derivatized to enhance its interaction with the active site of DNA gyrase, leading to potent antibacterial activity. Various substitutions at the 2- and 3-positions of the quinazolinone ring have been shown to modulate the antimicrobial potency.[19][20]

Table 2: Antimicrobial Activity of Selected Quinazolinone Derivatives

| Derivative Type | Target Organism | Activity | Reference |

| Hydrazone and Pyrazole Scaffolds | Gram-positive & Gram-negative bacteria, Fungi | Significant antimicrobial activity | |

| Schiff Base Derivatives | S. aureus, S. pyogenes, E. coli, P. aeruginosa, A. niger | Significant antibacterial activity | [20] |

| 2-Thioxo-benzo[g]quinazolin-4(3H)-one | Gram-positive & Gram-negative bacteria, Fungi | Strong activity against both bacterial species | [23] |

| 2-(amino)quinazolin-4(3H)-one | Methicillin-Resistant Staphylococcus aureus (MRSA) | Potent inhibitors | [24] |

Anti-inflammatory and Other Biological Activities

Chronic inflammation is a hallmark of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Quinazolinone derivatives have been reported to possess significant anti-inflammatory properties.[2][9][25][26][27] The mechanism of their anti-inflammatory action is often attributed to the inhibition of pro-inflammatory enzymes like cyclooxygenase (COX).

Furthermore, derivatives of the quinazolinone scaffold have been explored for a range of other therapeutic applications, including:

-

Antiviral activity: Certain quinazolinone derivatives have shown promising activity against various viruses, including the influenza A virus and tobacco mosaic virus.[28][29][30][31][32] For instance, 2-Methylquinazolin-4(3H)-one demonstrated significant antiviral activity against the influenza A virus in vitro.[28][29][31]

-

Analgesic activity: Some quinazolinone derivatives have exhibited analgesic effects, suggesting their potential in pain management.[26][27]

Structure-Activity Relationship (SAR) and Future Directions

The extensive research on quinazolinone derivatives has led to the elucidation of key structure-activity relationships that can guide the design of more potent and selective compounds.

-

Substitution at the 2-position: The nature of the substituent at the 2-position is critical for determining the biological activity. For anticancer activity, anilino groups are often preferred for EGFR inhibition, while bulky aryl groups can be beneficial for tubulin polymerization inhibition. For antimicrobial activity, the introduction of heterocyclic moieties can enhance potency.

-

Substitution at the 3-position: Modifications at the 3-position can also significantly impact activity. The introduction of various aryl or alkyl groups can modulate the lipophilicity and steric properties of the molecule, influencing its interaction with the target.

-

Substitution on the Benzene Ring: The 6-methoxy group is a key feature of the core discussed in this guide. Further exploration of other substitutions on the benzene ring could lead to improved activity and selectivity.

Future research in this area should focus on:

-

Rational design and synthesis of novel derivatives: Utilizing computational modeling and SAR data to design and synthesize new derivatives with improved potency, selectivity, and pharmacokinetic profiles.

-

Exploration of novel biological targets: Investigating the potential of these derivatives to modulate other clinically relevant targets.

-

Combination therapies: Evaluating the synergistic effects of this compound derivatives with existing therapeutic agents to overcome drug resistance and enhance treatment efficacy.

Conclusion

The this compound core represents a highly versatile and promising scaffold for the development of novel therapeutics. Its synthetic tractability, coupled with the diverse biological activities of its derivatives, makes it a focal point for contemporary drug discovery efforts. The insights provided in this technical guide are intended to empower researchers to further unlock the therapeutic potential of this remarkable class of compounds, ultimately contributing to the development of new and effective treatments for a range of human diseases.

References

- 1. mdpi.com [mdpi.com]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antiproliferative Activity of a New Quinazolin-4(3H)-One Derivative via Targeting Aurora Kinase A in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Discovery of Biarylaminoquinazolines as Novel Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. Discovery of novel quinazoline derivatives as tubulin polymerization inhibitors targeting the colchicine binding site with potential anti-colon cancer effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis of triazoloquinazolinone based compounds as tubulin polymerization inhibitors and vascular disrupting agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. Quinazolin-4(3 H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. mdpi.com [mdpi.com]

- 20. jocpr.com [jocpr.com]

- 21. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 22. Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae - Samotrueva - Pharmacy & Pharmacology [journals.eco-vector.com]

- 23. researchgate.net [researchgate.net]

- 24. Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 26. cris.technion.ac.il [cris.technion.ac.il]

- 27. jddtonline.info [jddtonline.info]

- 28. mdpi.com [mdpi.com]

- 29. Therapeutic Potential of 2-Methylquinazolin-4(3H)-one as an Antiviral Agent against Influenza A Virus-Induced Acute Lung Injury in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. mdpi.com [mdpi.com]

- 31. researchgate.net [researchgate.net]

- 32. researchgate.net [researchgate.net]

Novel Synthetic Routes for 2-Chloro-6-methoxyquinazolin-4(3H)-one: A Strategic Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-6-methoxyquinazolin-4(3H)-one is a pivotal heterocyclic scaffold, serving as a critical intermediate in the synthesis of a multitude of pharmacologically active molecules. Its unique structural arrangement, featuring a reactive chlorine atom at the 2-position and an electron-donating methoxy group on the fused benzene ring, makes it a versatile building block for drug discovery and development. This guide provides a comprehensive overview of established and novel synthetic strategies for its preparation. We will delve into the mechanistic underpinnings of key transformations, offer detailed experimental protocols, and present a comparative analysis of different routes to empower researchers in selecting the optimal pathway for their specific needs.

Introduction: The Significance of the Quinazolinone Core

The quinazolinone ring system is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antibacterial properties.[1][2] The title compound, this compound, is of particular interest as it allows for facile nucleophilic substitution at the C2 position, enabling the introduction of diverse functionalities and the construction of extensive compound libraries for structure-activity relationship (SAR) studies.

Retrosynthetic Analysis and Strategic Overview

A logical retrosynthetic analysis of the target molecule reveals two primary strategic disconnections. The most direct approach involves the chlorination of a pre-formed quinazolinone ring. This leads to a multi-step pathway that is robust, scalable, and the most commonly employed in the literature.

Caption: Retrosynthetic analysis of the target compound.

This guide will focus on this principal pathway, detailing each transformation with causality-driven explanations and step-by-step protocols.

The Principal Synthetic Pathway: From Anthranilic Acid to the Target Compound

This well-established route offers high fidelity and control at each stage. It begins with a readily available substituted anthranilic acid and proceeds through a cyclized dione intermediate, which is subsequently chlorinated and selectively hydrolyzed.

Workflow Overview

Caption: The principal multi-step synthesis workflow.

Step 1: Synthesis of 2-Amino-5-methoxybenzoic Acid

The journey begins with a suitable starting material. While 2-amino-5-methoxybenzoic acid is commercially available, it can also be synthesized efficiently from its nitro precursor, 5-methoxy-2-nitrobenzoic acid.[3]

-

Reaction Principle: The most common and effective method is the reduction of the aromatic nitro group to a primary amine via catalytic hydrogenation. Palladium on carbon (Pd/C) is the catalyst of choice due to its high activity and selectivity, allowing the reaction to proceed under mild conditions (room temperature, H₂ balloon pressure).[4][5]

-

Experimental Protocol: Catalytic Hydrogenation

-

Charge a reaction vessel with 5-methoxy-2-nitrobenzoic acid (e.g., 30.0 g, 152.2 mmol).

-

Add a suitable solvent, such as tetrahydrofuran (THF) (250 mL).

-

Carefully add 10% Palladium on carbon (Pd/C) catalyst (e.g., 300 mg).

-

Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere using a balloon.

-

Stir the mixture vigorously at room temperature for 18 hours or until reaction completion is confirmed by TLC or LCMS.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Concentrate the filtrate under reduced pressure to yield 2-amino-5-methoxybenzoic acid as a solid. The product is often of sufficient purity for the next step.[4]

-

Step 2: Cyclocondensation to form 6-Methoxyquinazoline-2,4(1H,3H)-dione

With the anthranilic acid derivative in hand, the next critical step is the construction of the heterocyclic quinazolinedione ring.

-

Reaction Principle: A urea-mediated cyclocondensation is a robust and atom-economical method for this transformation.[6] The reaction proceeds by heating the anthranilic acid with urea. The urea serves as a source for the two carbonyl carbons and nitrogen atoms required to form the pyrimidine portion of the quinazolinone core. The reaction is typically performed neat (solvent-free) at high temperatures.[7]

-

Experimental Protocol: Urea-mediated Cyclization

-

Combine 2-amino-5-methoxybenzoic acid and urea in a reaction vessel (a molar ratio of approximately 1:2 to 1:5 is common).

-

Heat the mixture to 160-190 °C with stirring. The mixture will melt, and ammonia will evolve as the reaction proceeds.

-

Maintain the temperature for several hours (e.g., 2-4 hours) until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture, which will solidify.

-

Treat the solid residue with hot water or a dilute base (like NaOH solution) to dissolve any unreacted starting material and byproducts.

-

Filter the hot solution, and then acidify the filtrate with an acid (e.g., acetic acid or HCl) to precipitate the desired 6-methoxyquinazoline-2,4(1H,3H)-dione.

-

Collect the precipitate by filtration, wash with water, and dry to obtain the product.[6]

-

Step 3: Dichlorination to 2,4-Dichloro-6-methoxyquinazoline

This step is arguably the most critical and converts the stable dione into a highly reactive intermediate poised for selective functionalization.

-

Reaction Principle: The conversion of the lactam and amide functionalities in the quinazolinedione to chloro groups is achieved using a potent chlorinating agent, most commonly phosphorus oxychloride (POCl₃).[8] The reaction proceeds via phosphorylation of the oxygen atoms, creating good leaving groups that are subsequently displaced by chloride ions.[9] The reaction is often catalyzed by a tertiary amine base, such as N,N-dimethylaniline or N,N-diisopropylethylamine (DIPEA), which can neutralize the HCl generated in situ and facilitate the reaction.[10][11]

-

Experimental Protocol: POCl₃ Chlorination

-

In a flask equipped with a reflux condenser and a gas trap (for HCl), suspend 6-methoxyquinazoline-2,4(1H,3H)-dione (1.0 equiv) in an excess of phosphorus oxychloride (POCl₃) (e.g., 5-10 equiv).

-

Add a catalytic amount of N,N-dimethylaniline (e.g., 0.1-0.3 equiv).

-

Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 4-6 hours. Monitor the reaction progress by quenching a small aliquot and analyzing via LCMS or TLC.

-

After completion, cool the mixture to room temperature and carefully remove the excess POCl₃ under reduced pressure.

-

Caution: This step must be performed in a well-ventilated fume hood. The residue is then quenched by slowly and carefully pouring it onto crushed ice with vigorous stirring.

-

The solid precipitate of 2,4-dichloro-6-methoxyquinazoline is collected by filtration, washed thoroughly with cold water until the washings are neutral, and dried.[10][12]

-

Step 4: Selective Hydrolysis to this compound

The final step leverages the differential reactivity of the two chlorine atoms on the quinazoline ring to achieve the desired product.

-

Reaction Principle: The chlorine atom at the C4 position of the 2,4-dichloroquinazoline intermediate is significantly more susceptible to nucleophilic attack than the chlorine at the C2 position. This enhanced reactivity is due to the electronic influence of the adjacent ring nitrogen (N3). By using a mild nucleophile, such as dilute aqueous sodium hydroxide, under controlled conditions (low temperature or room temperature), it is possible to selectively hydrolyze the C4-Cl bond to a hydroxyl group, which tautomerizes to the more stable 4-oxo form, leaving the C2-Cl bond intact.[6][13]

-

Experimental Protocol: Selective Hydrolysis

-

Suspend the crude 2,4-dichloro-6-methoxyquinazoline (1.0 equiv) in a dilute aqueous solution of sodium hydroxide (e.g., 2% NaOH).

-

Stir the suspension at room temperature for 3-5 hours. The reaction should be monitored carefully to avoid over-reaction and hydrolysis of the second chlorine atom.

-

Upon completion, filter the mixture to remove any unreacted starting material.

-

Neutralize the filtrate carefully with a weak acid, such as dilute acetic acid, until the pH is approximately 6-7.

-

The desired product, this compound, will precipitate out of the solution.

-

Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent system (e.g., acetone/ethyl acetate) to obtain the purified product.[13]

-

Comparative Analysis of Synthetic Routes

The described pathway is the most prevalent due to its reliability. However, variations and alternative strategies exist, each with its own set of advantages and challenges.

| Route/Step | Key Reagents | Conditions | Advantages | Disadvantages |

| Step 1: Reduction | H₂, Pd/C | RT, Balloon pressure | High yield, clean reaction, mild conditions.[4][5] | Requires specialized hydrogenation equipment; catalyst can be flammable. |

| Step 2: Cyclization | Urea | 160-190 °C, neat | Atom-economical, inexpensive reagents.[6] | High temperatures required; solid-state reaction can be difficult to stir. |

| Step 3: Dichlorination | POCl₃, Base (cat.) | Reflux (~110 °C) | Effective and high-yielding for dione conversion. | POCl₃ is highly corrosive and toxic; requires careful handling and quenching.[11] |

| Step 4: Hydrolysis | Dilute NaOH, Acetic Acid | Room Temperature | High selectivity for C4 position; simple workup.[13] | Reaction must be carefully monitored to prevent di-hydrolysis. |

Conclusion and Future Perspectives

The synthesis of this compound is a well-trodden path in synthetic organic chemistry, with the multi-step sequence involving cyclization, dichlorination, and selective hydrolysis standing as the most dependable and scalable method. The causality behind each step—from the selective reduction of a nitro group to the electronically controlled hydrolysis of a dichloro intermediate—demonstrates fundamental principles of organic synthesis. While this guide has detailed the primary route, ongoing research continues to explore more streamlined approaches, such as novel one-pot cyclizations and the use of greener, less hazardous chlorinating agents.[14][15] As the demand for novel quinazolinone-based therapeutics grows, the development of even more efficient and sustainable synthetic routes will remain a key focus for the scientific community.

References

- 1. ijprajournal.com [ijprajournal.com]

- 2. brieflands.com [brieflands.com]

- 3. 2-Amino-5-methoxybenzoic acid | 6705-03-9 | FA16047 [biosynth.com]

- 4. Synthesis routes of 2-Amino-5-methoxybenzoic acid [benchchem.com]

- 5. 2-Amino-5-methoxybenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 6. Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CN1150948A - Preparation method of 6,7-dimethoxy-2,4-(1H,3H)-quinazoline diketon - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. derpharmachemica.com [derpharmachemica.com]

- 11. researchgate.net [researchgate.net]

- 12. CN101353328B - Preparation of 2-chlorin-4-amido-6,7-dimethoxy quinazoline - Google Patents [patents.google.com]

- 13. 2-Chloroquinazolin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Quinazolinone synthesis [organic-chemistry.org]

- 15. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Reactivity and Chemical Transformations of 2-Chloro-6-methoxyquinazolin-4(3H)-one

Introduction

The quinazolinone scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] Within this privileged heterocyclic family, 2-Chloro-6-methoxyquinazolin-4(3H)-one stands out as a pivotal synthetic intermediate. Its strategic placement of reactive sites—a susceptible chloro group at the 2-position and a classic quinazolinone core—renders it a versatile building block for the synthesis of diverse and complex molecular architectures. The methoxy group at the 6-position further allows for electronic modulation and potential metabolic stabilization of its derivatives.

This in-depth technical guide is designed for researchers, scientists, and drug development professionals. It aims to provide a comprehensive understanding of the synthesis, core reactivity principles, and key chemical transformations of this compound. By elucidating the causality behind experimental choices and providing field-proven protocols, this guide serves as a practical resource for harnessing the full synthetic potential of this valuable compound in the quest for novel therapeutic agents.

Synthesis of this compound

The construction of the this compound core typically follows a well-established synthetic pathway commencing from a suitably substituted anthranilic acid. The process involves a cyclization to form the quinazolinedione, followed by a chlorination step. A common and efficient route involves the initial reaction of 5-methoxyanthranilic acid with urea to form the corresponding quinazolinedione, which is then subjected to chlorination.[4][5]

A more direct approach, however, involves the cyclocondensation of 2-amino-5-methoxybenzoic acid with chloroacetonitrile followed by chlorination, or a multi-step synthesis starting from the corresponding quinazolinedione. The latter is often preferred for its reliability and scalability.

Detailed Experimental Protocol: A Two-Step Synthesis

This protocol outlines a reliable, two-step synthesis starting from 2-amino-5-methoxybenzoic acid.

Step 1: Synthesis of 6-methoxyquinazoline-2,4(1H,3H)-dione

-

To a high-temperature reaction vessel, add 2-amino-5-methoxybenzoic acid and urea in a 1:5 molar ratio.

-

Heat the mixture to 160-180 °C for 4-6 hours, during which ammonia will evolve. The reaction can be monitored by TLC.

-

Allow the reaction mixture to cool to room temperature, resulting in a solid mass.

-

Treat the solid with a hot aqueous solution of sodium hydroxide (10%) to dissolve the product.

-

Filter the hot solution to remove any insoluble impurities.

-

Acidify the filtrate with glacial acetic acid or dilute HCl until precipitation is complete.

-

Collect the precipitate by filtration, wash thoroughly with water, and dry under vacuum to yield 6-methoxyquinazoline-2,4(1H,3H)-dione.

Step 2: Synthesis of this compound

-

In a round-bottom flask equipped with a reflux condenser, suspend 6-methoxyquinazoline-2,4(1H,3H)-dione in an excess of phosphorus oxychloride (POCl₃).

-

Add a catalytic amount of N,N-dimethylaniline or triethylamine.[4][5][6]

-

Heat the mixture to reflux (approximately 110-120 °C) for 12-17 hours.[4][5] The reaction should be performed in a well-ventilated fume hood.

-

After completion, allow the mixture to cool to room temperature and carefully pour it onto crushed ice with vigorous stirring.

-

A precipitate will form. Collect the solid by filtration.

-

Wash the solid thoroughly with cold water to remove any residual acid.

-

Recrystallize the crude product from a suitable solvent such as ethanol or acetone to afford pure this compound.[1]

Causality of Experimental Choices:

-

Urea in Step 1: Urea serves as a convenient and inexpensive source of the C2 carbonyl and N1 nitrogen atoms required to form the quinazolinedione ring.

-

POCl₃ in Step 2: Phosphorus oxychloride is a powerful chlorinating and dehydrating agent, essential for converting the dione into the dichloro intermediate, which then selectively hydrolyzes at the more reactive C4 position upon aqueous workup to yield the desired product.[1][4][5]

-

Catalytic Base in Step 2: N,N-dimethylaniline or triethylamine acts as a catalyst to facilitate the chlorination reaction.[4][5]

Synthetic Workflow Diagram

Caption: Two-step synthesis of the target compound.

Core Reactivity Principles

The chemical behavior of this compound is governed by the electronic interplay between the pyrimidinone ring, the fused benzene ring, and the substituents. The C2 position is highly electrophilic due to the electron-withdrawing effects of the adjacent nitrogen atoms and the carbonyl group at C4. The chlorine atom at this position is a good leaving group, making it susceptible to nucleophilic aromatic substitution (SNAr).

The methoxy group at the C6 position is an electron-donating group, which can influence the reactivity of the quinazolinone system, albeit to a lesser extent than the powerful directing effects within the pyrimidinone ring.

Key Chemical Transformations

A. Nucleophilic Aromatic Substitution (SNAr) Reactions

The most common transformation of this compound is the displacement of the C2-chloro group by a variety of nucleophiles.

i. N-Nucleophiles (Amination)

Reaction with primary and secondary amines is a facile process, leading to the formation of 2-amino-6-methoxyquinazolin-4(3H)-one derivatives.[4] These reactions are typically carried out in a polar aprotic solvent like DMF or isopropanol at elevated temperatures.[4][7]

Detailed Experimental Protocol: Synthesis of 2-(Anilino)-6-methoxyquinazolin-4(3H)-one

-

To a solution of this compound (1 mmol) in isopropanol (10 mL), add aniline (1.1 mmol).

-

Heat the reaction mixture to reflux for 6-8 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

The product often precipitates out of the solution. Collect the solid by filtration.

-

Wash the precipitate with cold isopropanol and then water.

-

Dry the product under vacuum to yield 2-(anilino)-6-methoxyquinazolin-4(3H)-one.

ii. O-Nucleophiles and S-Nucleophiles

While less common than amination, reactions with oxygen and sulfur nucleophiles are also feasible. Treatment with alkoxides or phenoxides can yield 2-alkoxy or 2-aryloxy derivatives. Similarly, reaction with thiols in the presence of a base affords 2-thioether substituted quinazolinones.

B. Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex molecules, and this compound is an excellent substrate for these transformations.[8][9]

i. Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between the C2 position of the quinazolinone and a variety of aryl or vinyl groups from boronic acids or their esters.[10] This reaction is crucial for synthesizing biaryl quinazolinone derivatives.

Detailed Experimental Protocol: Synthesis of 6-Methoxy-2-phenylquinazolin-4(3H)-one

-

In a reaction tube, combine this compound (1 mmol), phenylboronic acid (1.2 mmol), a palladium catalyst such as Pd(dppf)Cl₂ (0.03 mmol), and a base like sodium carbonate (3 mmol).[10]

-

Add a solvent system of toluene and water (e.g., 2:1 ratio, 6 mL).

-

Seal the tube and heat the mixture in an oil bath at 110-120 °C overnight.

-

After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to obtain 6-methoxy-2-phenylquinazolin-4(3H)-one.

ii. Buchwald-Hartwig Amination (C-N Bond Formation)

The Buchwald-Hartwig amination is a powerful alternative to traditional SNAr for forming C-N bonds, often proceeding under milder conditions and with a broader substrate scope.[11][12] It is particularly useful for coupling less nucleophilic amines.

Detailed Experimental Protocol: Buchwald-Hartwig Amination

-

To an oven-dried Schlenk tube, add this compound (1 mmol), the desired amine (1.2 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., Xantphos, 4 mol%), and a base (e.g., Cs₂CO₃, 1.5 mmol).

-

Evacuate and backfill the tube with an inert gas (e.g., argon).

-

Add anhydrous toluene or dioxane as the solvent.

-

Heat the reaction mixture at 80-110 °C until the starting material is consumed (as monitored by TLC or LC-MS).

-

Cool the mixture, dilute with an appropriate solvent, and filter through a pad of celite.

-

Concentrate the filtrate and purify the residue by column chromatography.

Catalytic Cycle Diagram: Buchwald-Hartwig Amination

Caption: Generalized catalytic cycle for Buchwald-Hartwig amination.

Tabulated Summary of Transformations

| Transformation | Reagents & Conditions | Product Type | Typical Yield (%) | Reference |

| Amination (SNAr) | Substituted aniline, isopropanol, reflux | 2-Anilino-quinazolinone | 70-95 | [4][7] |

| Amination (SNAr) | Aliphatic amine, DMF, 85 °C | 2-(Alkylamino)-quinazolinone | 60-90 | [4][5] |

| Suzuki Coupling | Arylboronic acid, Pd(dppf)Cl₂, Na₂CO₃, Toluene/H₂O, 115 °C | 2-Aryl-quinazolinone | 65-85 | [10] |

| Buchwald-Hartwig | Amine, Pd₂(dba)₃, Xantphos, Cs₂CO₃, Toluene, 110 °C | 2-Amino-quinazolinone | 75-95 | [11][12] |

Applications in Drug Discovery